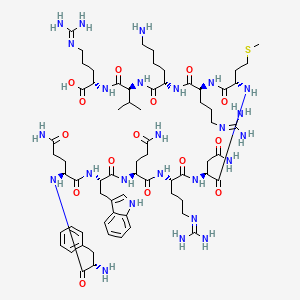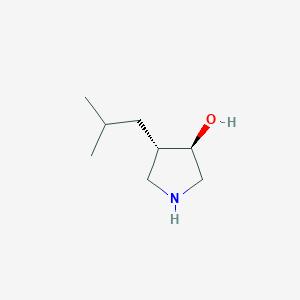
Rel-(3R,4S)-4-isobutylpyrrolidin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rel-(3R,4S)-4-isobutylpyrrolidin-3-ol is a chiral compound with significant potential in various fields of scientific research. This compound is characterized by its unique stereochemistry, which contributes to its distinct chemical and biological properties. The presence of the isobutyl group and the hydroxyl group on the pyrrolidine ring makes it an interesting subject for synthetic and mechanistic studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(3R,4S)-4-isobutylpyrrolidin-3-ol can be achieved through several methods. One common approach involves the use of chiral catalysts to induce the desired stereochemistry in the final product. For example, the asymmetric hydrogenation of a suitable precursor, such as a pyrrolidinone derivative, can yield the target compound with high enantiomeric purity. The reaction conditions typically include the use of a chiral rhodium or ruthenium catalyst, hydrogen gas, and a suitable solvent like ethanol or methanol .
Industrial Production Methods
Industrial production of this compound often involves large-scale asymmetric synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and chromatography to purify the final product. The choice of catalysts and solvents is crucial to achieving cost-effective and environmentally friendly production.
Analyse Des Réactions Chimiques
Types of Reactions
Rel-(3R,4S)-4-isobutylpyrrolidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The compound can be reduced to form different derivatives, such as amines, using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: PCC, DMP, and other mild oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Amines, alcohols.
Substitution: Various substituted pyrrolidines depending on the nucleophile used.
Applications De Recherche Scientifique
Rel-(3R,4S)-4-isobutylpyrrolidin-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as a ligand in enzyme inhibition and receptor binding studies.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in the synthesis of pharmaceutical compounds.
Mécanisme D'action
The mechanism of action of Rel-(3R,4S)-4-isobutylpyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. For example, it may act as an inhibitor by binding to the active site of an enzyme, thereby blocking its activity. The pathways involved can include signal transduction, metabolic processes, and other cellular functions .
Comparaison Avec Des Composés Similaires
Rel-(3R,4S)-4-isobutylpyrrolidin-3-ol can be compared with other similar compounds to highlight its uniqueness:
Rel-(3R,4S)-4-aminopyrrolidin-3-ol: Similar in structure but with an amino group instead of an isobutyl group, leading to different reactivity and applications.
Rel-(3R,4S)-4-hydroxy-3-methylpyrrolidine:
Rel-(3R,4S)-4-(allylamino)tetrahydrofuran-3-ol: Contains an allylamino group, making it suitable for different types of chemical reactions and biological studies .
Propriétés
Formule moléculaire |
C8H17NO |
|---|---|
Poids moléculaire |
143.23 g/mol |
Nom IUPAC |
(3R,4S)-4-(2-methylpropyl)pyrrolidin-3-ol |
InChI |
InChI=1S/C8H17NO/c1-6(2)3-7-4-9-5-8(7)10/h6-10H,3-5H2,1-2H3/t7-,8-/m0/s1 |
Clé InChI |
LVMLUILSLURKRC-YUMQZZPRSA-N |
SMILES isomérique |
CC(C)C[C@H]1CNC[C@@H]1O |
SMILES canonique |
CC(C)CC1CNCC1O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




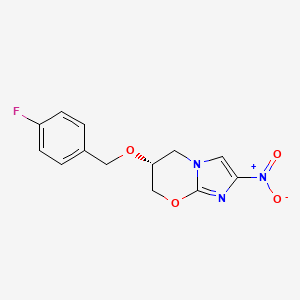

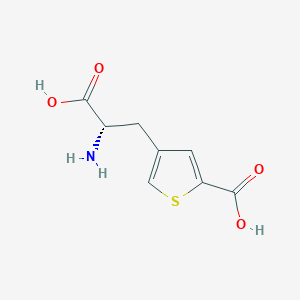
![(S)-3-Bromo-N,N-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-amine](/img/structure/B12943570.png)

![2-Chloro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B12943580.png)
![(3AR,7aS)-5-benzyloctahydro-2H-pyrrolo[3,2-c]pyridin-2-one](/img/structure/B12943588.png)

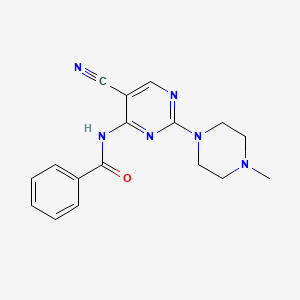
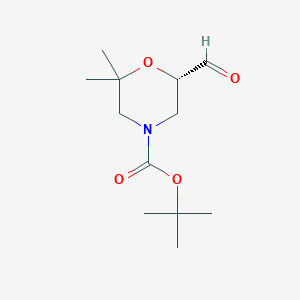
![1-Azabicyclo[3.3.1]nonane-5-carboxylic acid](/img/structure/B12943626.png)
